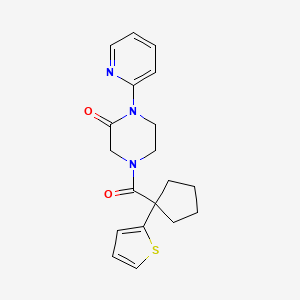![molecular formula C22H25N3O4S2 B2738295 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 851080-76-7](/img/structure/B2738295.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloroethyl) piperidine hydrochloride and 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of this compound is C22H26N4O4S2 and it has a molecular weight of 474.59. The structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Applications De Recherche Scientifique
Morphology Control in Solar Cells
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide contributes significantly to morphology control in polycarbazole-based bulk heterojunction solar cells. Incremental increases in dimethyl sulfoxide in the solution of the polymer poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) led to improved domain structure and hole mobility. This improvement in morphology resulted in enhanced photovoltaic performance, increasing the power conversion efficiency of the solar cells (Chu et al., 2011).
Herbicidal Activities
The compound has been utilized in the field of herbicide development. A study involved synthesizing a series of compounds, including N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, to assess herbicidal activities. The research indicated that these compounds, related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, showed promising activity against a range of species, thus providing a potential lead for further herbicidal development (Ren et al., 2000).
Antitumor Properties
Some derivatives of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide have been explored for their antitumor properties. These compounds have shown promising results in inhibiting tumor growth and cancer cell proliferation. Studies demonstrate that certain derivatives exhibited significant in vitro antitumor activity against various cancer cell lines, suggesting potential for future development as anticancer agents (Horishny et al., 2020).
Antiviral Activities
Derivatives of this compound have also been investigated for their antiviral properties. For instance, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, structurally related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, have shown efficacy against respiratory and biodefense viruses. This demonstrates the compound's potential in the development of antiviral medications (Selvam et al., 2007).
Propriétés
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-13-9-14(2)20-19(10-13)23-22(30-20)24-21(26)17-5-7-18(8-6-17)31(27,28)25-11-15(3)29-16(4)12-25/h5-10,15-16H,11-12H2,1-4H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGSPLGQIWLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)
![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)
![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)


![N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2738223.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2738225.png)

![2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738229.png)
![3-(2-ethoxyethyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2738230.png)
![N-[4-[4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2738234.png)
![(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2738235.png)